5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
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Overview
Description
5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C22H17BrN6O3 and its molecular weight is 493.321. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Pathways
Graphical Synthetic Routes of Vandetanib Ethyl 4-{[3-(4-piperidin-1-yl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl]amino}piperidine-1-carboxylate has been explored in the synthesis of complex molecules like Vandetanib. This process involves substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination. The compound serves as a crucial intermediate in synthesizing Vandetanib, indicating its importance in pharmaceutical synthesis and industrial production (Mi, 2015).
Biological Activity and Drug Development
Central Nervous System (CNS) Acting Drugs Ethyl 4-{[3-(4-piperidin-1-yl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl]amino}piperidine-1-carboxylate, due to its structural features, might be a potential precursor for novel CNS acting drugs. Its structural components like piperidine and triazoloquinoxalinyl are considered valuable for developing drugs targeting CNS disorders (Saganuwan, 2017).
Dipeptidyl Peptidase IV Inhibitors The compound's structural moiety, piperidine, is a part of the chemical groups involved in the synthesis of Dipeptidyl Peptidase IV (DPP IV) inhibitors, a validated target for treating type 2 diabetes mellitus. Research in this domain is intense due to the crucial role of these inhibitors in managing diabetes (Mendieta, Tarragó, & Giralt, 2011).
Antibacterial Applications
Antibacterial Activity against Staphylococcus Aureus The triazole moiety in Ethyl 4-{[3-(4-piperidin-1-yl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl]amino}piperidine-1-carboxylate shows potential antibacterial activity, particularly against Staphylococcus aureus. This indicates its potential use in developing novel antibacterial agents (Li & Zhang, 2021).
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through aromatic nucleophilic substitution .
Biochemical Pathways
Related compounds have shown to exhibit antiviral and antimicrobial activities , suggesting that they may interfere with the life cycle of viruses or the growth of microbes.
Pharmacokinetics
It is known that the presence of piperazine or piperidine subunits in similar compounds can enhance their antimicrobial activity , which may suggest improved bioavailability.
Result of Action
Related compounds have shown cytotoxicity at certain concentrations and have exhibited promising antiviral activity .
Action Environment
It is known that the bioactivity of similar compounds can be enhanced through structural modifications, such as the addition of a thioamide group .
Properties
IUPAC Name |
5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN6O3/c1-2-31-17-9-5-14(6-10-17)18-11-19-22(30)28(24-13-29(19)26-18)12-20-25-21(27-32-20)15-3-7-16(23)8-4-15/h3-11,13H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJZDEBJQAEZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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